Amiodarone-d4 Hydrochloride

Descripción general

Descripción

Amiodarona-d4 (clorhidrato) es una forma deuterada del clorhidrato de amiodarona, un agente antiarrítmico de clase III utilizado principalmente para el tratamiento de arritmias ventriculares potencialmente mortales. Los átomos de deuterio en Amiodarona-d4 reemplazan los átomos de hidrógeno, lo que puede proporcionar información sobre la farmacocinética y las vías metabólicas del fármaco mediante el etiquetado isotópico.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de Amiodarona-d4 (clorhidrato) implica la incorporación de átomos de deuterio en la molécula de amiodarona. Esto se puede lograr mediante diversos métodos, que incluyen:

Reacciones de intercambio de deuterio: Este método implica la sustitución de átomos de hidrógeno por deuterio en presencia de una fuente de deuterio como el óxido de deuterio (D2O) o disolventes deuterados.

Reactivos deuterados: El uso de reactivos deuterados en el proceso de síntesis puede introducir átomos de deuterio en posiciones específicas de la molécula.

Métodos de producción industrial: La producción industrial de Amiodarona-d4 (clorhidrato) generalmente implica reacciones de intercambio de deuterio a gran escala bajo condiciones controladas para garantizar una alta pureza y rendimiento. El proceso puede incluir:

Deuteración catalítica: Utilización de catalizadores para facilitar el intercambio de hidrógeno con deuterio.

Pasos de purificación: Empleo de técnicas como cristalización, destilación y cromatografía para purificar el producto final.

Análisis De Reacciones Químicas

Tipos de reacciones: Amiodarona-d4 (clorhidrato) experimenta varias reacciones químicas, que incluyen:

Oxidación: El compuesto puede oxidarse para formar metabolitos.

Reducción: Las reacciones de reducción pueden modificar los grupos funcionales dentro de la molécula.

Sustitución: Los átomos de halógeno en la molécula pueden ser sustituidos por otros grupos.

Reactivos y condiciones comunes:

Agentes oxidantes: Como el permanganato de potasio (KMnO4) o el peróxido de hidrógeno (H2O2).

Agentes reductores: Como el hidruro de litio y aluminio (LiAlH4) o el borohidruro de sodio (NaBH4).

Reactivos de sustitución: Como agentes halogenantes o nucleófilos.

Productos principales: Los productos principales formados a partir de estas reacciones incluyen varios metabolitos y derivados de Amiodarona-d4, que se pueden analizar utilizando técnicas como la espectrometría de masas y la espectroscopia de resonancia magnética nuclear (RMN).

Aplicaciones Científicas De Investigación

Analytical Chemistry

Amiodarone-d4 hydrochloride is predominantly employed as an internal standard in gas chromatography (GC) and liquid chromatography (LC) mass spectrometry (MS) to ensure accurate quantification of amiodarone levels in various biological matrices. The deuterated compound provides a stable reference point that compensates for variability in sample preparation and analysis.

Table 1: Analytical Applications of this compound

| Application Area | Methodology | Purpose |

|---|---|---|

| Quantification | GC-MS / LC-MS | Accurate measurement of amiodarone levels |

| Pharmacokinetic Studies | Bioanalytical methods | Assessing drug absorption and distribution |

| Toxicology | Dried blood spot analysis | Evaluating drug exposure in clinical settings |

Pharmacokinetics and Drug Development

Research has utilized this compound to study the pharmacokinetics of amiodarone in various populations. The stable isotope allows for precise tracking of the drug's metabolism and elimination pathways.

Case Study: Pharmacokinetic Analysis

In a study involving patients with atrial fibrillation, researchers employed amiodarone-d4 to investigate the absorption rates and half-life of amiodarone. Results indicated significant variability in drug absorption, highlighting the importance of personalized dosing regimens .

Clinical Research

This compound has been instrumental in clinical studies assessing the efficacy and safety of amiodarone therapy. By providing an accurate measure of drug concentration, researchers can correlate therapeutic outcomes with plasma levels.

Table 2: Clinical Studies Utilizing this compound

| Study Focus | Findings | Reference |

|---|---|---|

| Atrial Fibrillation | Effective rate control with minimal side effects | PMC11508869 |

| Ventricular Arrhythmias | Improved survival rates in cardiac arrest patients | StatPearls |

| Drug Interactions | Significant interactions with anticoagulants | Basic and Clinical Pharmacology |

Mecanismo De Acción

Amiodarona-d4 (clorhidrato) ejerce sus efectos bloqueando las corrientes de potasio que causan la repolarización del músculo cardíaco durante la tercera fase del potencial de acción cardíaco . Esto aumenta la duración del potencial de acción y el período refractario efectivo para las células cardíacas, estabilizando así el ritmo cardíaco . El compuesto también inhibe las corrientes de sodio y calcio, lo que contribuye aún más a sus propiedades antiarrítmicas .

Compuestos similares:

Dronedarona: Un análogo de la amiodarona diseñado para tener menos efectos adversos, pero es menos efectivo.

Sotalol: Otro agente antiarrítmico de clase III utilizado para indicaciones similares.

Dofetilida: Un antiarrítmico de clase III utilizado para el tratamiento de la fibrilación auricular.

Singularidad: Amiodarona-d4 (clorhidrato) es única debido a su etiquetado de deuterio, lo que proporciona ventajas distintas en los estudios farmacocinéticos y metabólicos. Los átomos de deuterio pueden alterar la estabilidad metabólica y reducir la velocidad de degradación metabólica, lo que podría conducir a una mejor eficacia y menores efectos secundarios.

En conclusión, Amiodarona-d4 (clorhidrato) es un compuesto valioso tanto en entornos clínicos como de investigación, ofreciendo información sobre la farmacocinética y los mecanismos de acción de la amiodarona, al mismo tiempo que proporciona una herramienta para investigaciones científicas avanzadas.

Comparación Con Compuestos Similares

Dronedarone: An analogue of amiodarone designed to have fewer adverse effects but is less effective.

Sotalol: Another class III antiarrhythmic agent used for similar indications.

Dofetilide: A class III antiarrhythmic used for the treatment of atrial fibrillation.

Uniqueness: Amiodarone-d4 (hydrochloride) is unique due to its deuterium labeling, which provides distinct advantages in pharmacokinetic and metabolic studies. The deuterium atoms can alter the metabolic stability and reduce the rate of metabolic degradation, potentially leading to improved efficacy and reduced side effects.

Actividad Biológica

Amiodarone-d4 hydrochloride is a stable isotope-labeled derivative of amiodarone, a widely used antiarrhythmic medication. This compound has garnered attention for its unique properties and applications in biological research, particularly in pharmacokinetics and therapeutic monitoring. This article delves into the biological activity of this compound, highlighting its mechanisms of action, therapeutic implications, and relevant case studies.

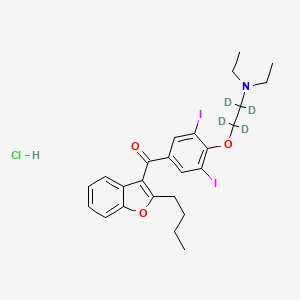

- Chemical Formula : CHClINO·HCl

- Molecular Weight : 685.80 g/mol

- CAS Number : 1216715-80-8

Amiodarone acts primarily as a class III antiarrhythmic agent, affecting cardiac action potentials by blocking potassium channels responsible for repolarization. The compound's biological activity includes:

- Potassium Channel Blockade : Inhibition of potassium currents leads to prolonged action potential duration and refractory period in cardiac tissues.

- Calcium Channel Modulation : Amiodarone also influences calcium channels, contributing to its antiarrhythmic effects.

- Beta-Adrenergic Receptor Blockade : It exhibits non-competitive antagonism at beta-adrenergic receptors, further stabilizing cardiac rhythm.

Biological Activities

This compound has been studied for various biological activities, which include but are not limited to:

- Antiarrhythmic Effects : Effective in treating ventricular tachycardia and fibrillation.

- Antiviral Activity : Exhibits potential against several viruses, including HIV and influenza .

- Apoptosis Induction : Promotes programmed cell death in cancer cells through mitochondrial pathways .

- Immunomodulatory Effects : Modulates immune responses, potentially impacting inflammatory conditions .

Pharmacokinetics

The pharmacokinetics of this compound mirrors that of its parent compound:

- Absorption : Bioavailability ranges from 35% to 65%, with food significantly enhancing absorption.

- Distribution : High volume of distribution due to extensive tissue binding.

- Metabolism : Primarily metabolized by CYP3A4 and CYP2C8 enzymes into desethylamiodarone (DEA), which also possesses antiarrhythmic properties.

- Elimination Half-Life : Ranges from 15 to 50 days, necessitating careful monitoring during therapy .

Case Study 1: Efficacy in Ventricular Fibrillation

A study involving patients with refractory ventricular fibrillation demonstrated that intravenous administration of amiodarone led to a significant increase in survival rates compared to placebo. The effective concentration was maintained within a therapeutic range of 1.0 to 2.5 μg/ml .

Case Study 2: Pulmonary Toxicity

In another case series, patients receiving high doses of amiodarone developed pulmonary toxicity characterized by hypersensitivity pneumonitis. Monitoring for respiratory symptoms is crucial, especially in long-term therapy .

Data Table: Biological Activities of this compound

Propiedades

IUPAC Name |

(2-butyl-1-benzofuran-3-yl)-[3,5-diiodo-4-[1,1,2,2-tetradeuterio-2-(diethylamino)ethoxy]phenyl]methanone;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H29I2NO3.ClH/c1-4-7-11-22-23(18-10-8-9-12-21(18)31-22)24(29)17-15-19(26)25(20(27)16-17)30-14-13-28(5-2)6-3;/h8-10,12,15-16H,4-7,11,13-14H2,1-3H3;1H/i13D2,14D2; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITPDYQOUSLNIHG-MMJSDMDPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=C(C2=CC=CC=C2O1)C(=O)C3=CC(=C(C(=C3)I)OCCN(CC)CC)I.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])OC1=C(C=C(C=C1I)C(=O)C2=C(OC3=CC=CC=C32)CCCC)I)N(CC)CC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H30ClI2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50661786 | |

| Record name | (2-Butyl-1-benzofuran-3-yl)(4-{[2-(diethylamino)(~2~H_4_)ethyl]oxy}-3,5-diiodophenyl)methanone--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50661786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

685.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1216715-80-8 | |

| Record name | (2-Butyl-1-benzofuran-3-yl)(4-{[2-(diethylamino)(~2~H_4_)ethyl]oxy}-3,5-diiodophenyl)methanone--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50661786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1216715-80-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.